Docosapentaenoic acid methyl ester
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Overview
Description
Docosapentaenoic Acid methyl ester: is a polyunsaturated fatty acid methyl ester. It is derived from docosapentaenoic acid, which contains 22 carbon atoms and five double bonds. This compound is primarily found in marine sources such as bluefin tuna and sardines . It is known for its potential health benefits and is often studied in the context of omega-3 fatty acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosapentaenoic Acid methyl ester is typically synthesized through the esterification of docosapentaenoic acid with methanol. This reaction is catalyzed by an acid or base catalyst, such as sulfuric acid or sodium hydroxide, under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves the extraction of docosapentaenoic acid from marine oils, followed by its esterification with methanol. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: Docosapentaenoic Acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the double bonds, leading to the formation of hydroperoxides and other oxidation products.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Saturated fatty acid methyl esters.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Docosapentaenoic Acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in the quantification of fatty acids in microalgal and fish oils.
Biology: Studies have shown its role in cellular signaling and membrane fluidity.
Medicine: It is investigated for its potential anti-inflammatory and cardioprotective effects.
Industry: It is used in the formulation of dietary supplements and functional foods.
Mechanism of Action
The mechanism of action of Docosapentaenoic Acid methyl ester involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also serves as a precursor to bioactive lipid mediators, such as resolvins and protectins, which play a role in resolving inflammation . The molecular targets include enzymes involved in lipid metabolism and signaling pathways related to inflammation and cell survival .
Comparison with Similar Compounds
Eicosapentaenoic Acid methyl ester: Contains 20 carbon atoms and five double bonds.
Docosahexaenoic Acid methyl ester: Contains 22 carbon atoms and six double bonds.
Uniqueness: Docosapentaenoic Acid methyl ester is unique due to its specific arrangement of double bonds and its intermediate position in the metabolic pathway between eicosapentaenoic acid and docosahexaenoic acid. This gives it distinct biological properties and potential health benefits .
Properties
Molecular Formula |
C23H36O2 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
methyl docosa-2,4,6,8,10-pentaenoate |
InChI |
InChI=1S/C23H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h13-22H,3-12H2,1-2H3 |
InChI Key |
HGNQNYGDTMTXFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC=CC=CC=CC=CC=CC(=O)OC |
Origin of Product |
United States |
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